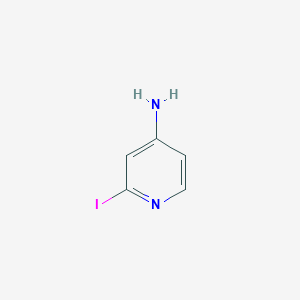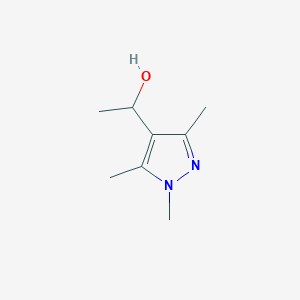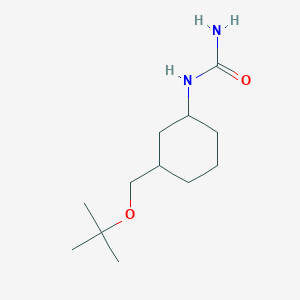
1-(3-(tert-Butoxymethyl)cyclohexyl)urea
Descripción general
Descripción
1-(3-(tert-Butoxymethyl)cyclohexyl)urea, also known as tBMCU, is a cyclic urea compound that is used in scientific research applications. It has a wide range of applications in biochemical, physiological, and laboratory experiments.
Aplicaciones Científicas De Investigación
Cyclodextrin Complexation and Molecular Devices
Cyclodextrin complexation studies involving urea-linked cyclodextrin derivatives have shown that these compounds can function as molecular devices. The research demonstrated how photoisomerization processes could be utilized in binary complexes with cyclodextrins, facilitating the development of molecular devices with potential applications in nanotechnology and materials science (Lock et al., 2004).
Crystal Structure Analysis
Studies on nitrogen-containing analogues of chorismic acid, which include urea derivatives, have contributed to the understanding of crystal structures. These analyses revealed that cyclohexane rings maintain regular chair forms and participate in extensive hydrogen bonding, providing insights into the structural properties of these compounds (Mackay et al., 1994).
Chemical Synthesis and Catalysis
Research into urea derivatives has also explored their role in chemical synthesis and catalysis. For example, the study on the efficient conversion of CO2 via grafting urea groups into a metal-organic framework with hierarchical porosity showcases the potential of urea derivatives in catalyzing CO2 conversion processes, highlighting their significance in environmental chemistry and sustainable technologies (Wei & Ye, 2019).
Conformational Analysis
Conformational analysis of N-acyl urea compounds, such as those containing valine residue, provides valuable information on the structural preferences of these molecules in solvents like DMSO. This research aids in understanding the molecular behavior of urea derivatives, which is crucial for designing drugs and optimizing their properties (Jayakumar & Pattabhi, 1993).
Propiedades
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxymethyl]cyclohexyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-8-9-5-4-6-10(7-9)14-11(13)15/h9-10H,4-8H2,1-3H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHJLDAAMKVCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CCCC(C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627705 | |
| Record name | N-[3-(tert-Butoxymethyl)cyclohexyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347184-70-7 | |
| Record name | N-[3-(tert-Butoxymethyl)cyclohexyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



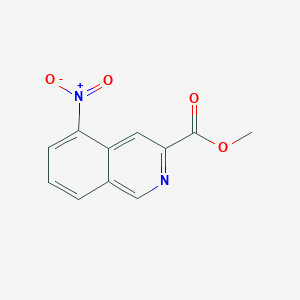
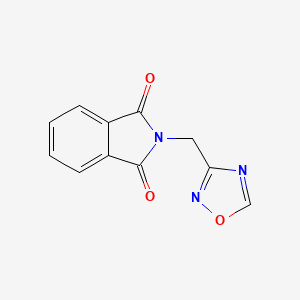
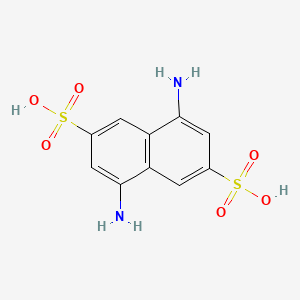
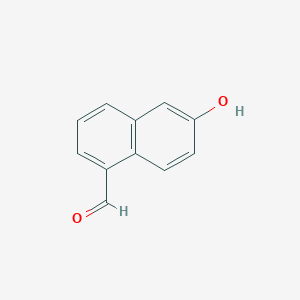



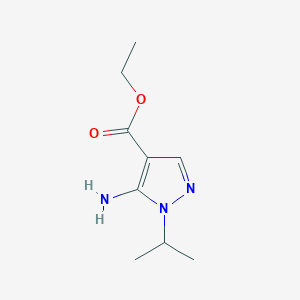
![1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B1630150.png)
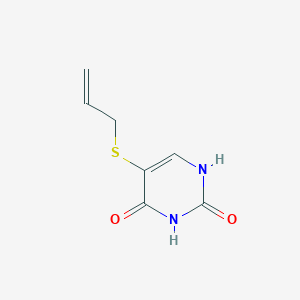

![6-Chloro-2-methoxyimidazo[1,2-b]pyridazine](/img/structure/B1630156.png)
